molecular formula C25H17FN2O4 B2475199 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one CAS No. 431923-51-2

3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one

Cat. No.: B2475199
CAS No.: 431923-51-2
M. Wt: 428.419
InChI Key: RADNKLBVSKQCFE-UHFFFAOYSA-N
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Description

3-(2-Fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a synthetic chemical compound offered for early-stage research and development. It features a chromen-4-one (chromone) core, a structure recognized in medicinal chemistry as a "privileged scaffold" due to its versatility in interacting with diverse biological targets . The specific substitution pattern on this core, which includes a 2-fluorophenoxy group at the 3-position and a (1-phenyl-1H-pyrazol-4-yl)methoxy group at the 7-position, is designed to enhance its potential bioactivity and selectivity. Chromone derivatives are a significant focus in drug discovery, particularly in oncology. Compounds with similar structural motifs, such as coumarins (a closely related scaffold) linked to pyrazole and other heterocycles, have demonstrated potent cytotoxic effects against a broad panel of human cancer cell lines, with some analogs showing growth inhibition percentages (GIP) up to 96% . Furthermore, the chromone structure has been identified as a key pharmacophore for developing inhibitors of various kinases, which are critical enzymes in cellular signaling and are prominent targets in cancer therapy . The presence of the fluorophenyl and phenylpyrazole groups is a common strategy in medicinal chemistry to influence the molecule's electronic properties, binding affinity, and metabolic stability. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for confirming the compound's identity, purity, and stability upon receipt.

Properties

IUPAC Name

3-(2-fluorophenoxy)-7-[(1-phenylpyrazol-4-yl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17FN2O4/c26-21-8-4-5-9-22(21)32-24-16-31-23-12-19(10-11-20(23)25(24)29)30-15-17-13-27-28(14-17)18-6-2-1-3-7-18/h1-14,16H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADNKLBVSKQCFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)COC3=CC4=C(C=C3)C(=O)C(=CO4)OC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group is introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with a suitable leaving group on the chromenone core.

    Attachment of the Pyrazolylmethoxy Group: The final step involves the formation of the pyrazolylmethoxy group through the reaction of a pyrazole derivative with a methoxy-substituted intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the specific reaction, are employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Pharmacological Applications

Research indicates that derivatives of pyrazole compounds exhibit a wide range of biological activities. The specific applications of 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one include:

Anticancer Activity

Studies have shown that pyrazole derivatives can act as potential anticancer agents by targeting various cellular pathways. For example, compounds with similar structures have demonstrated effectiveness against breast cancer by inhibiting estrogen receptor alpha (ERα) signaling pathways . Molecular docking studies suggest that this compound may exhibit similar properties, making it a candidate for further anticancer research.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. Pyrazole derivatives are known to possess antibacterial properties, and it is hypothesized that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Inflammation plays a critical role in numerous diseases, including cancer and autoimmune disorders. Compounds containing pyrazole have been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes . This suggests that This compound could also possess similar anti-inflammatory properties.

Case Studies

Several studies provide insights into the applications and effectiveness of similar compounds:

Study ReferenceApplicationFindings
AnticancerDemonstrated binding affinity to ERα, suggesting potential as an anti-breast cancer agent.
AntimicrobialEvaluated against various bacterial strains; showed promising antibacterial activity.
Anti-inflammatoryInhibition of inflammatory markers in vitro; potential therapeutic implications in chronic inflammation.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ primarily in substituent groups, substitution patterns, and heterocyclic systems. Key comparisons are outlined below:

Compound Substituents Biological Activity Key Findings Reference
3-(2-Fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one - 2-Fluorophenoxy (C3)
- Pyrazole-methoxy (C7)
Anticancer, antimicrobial (predicted) Fluorine enhances cytotoxicity; pyrazole improves binding to kinase targets.
2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one - 4-Fluorophenyl (C2)
- Triazole-methoxy (C3)
Antimicrobial (IC50: 12–25 µg/mL) Triazole moiety increases antimicrobial potency via hydrogen bonding.
7-Methoxy-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one - Methoxy (C7)
- Pyrazole-oxy (C3)
- Trifluoromethyl (C2)
Anticancer (IC50: 8–15 µM) Trifluoromethyl group boosts lipophilicity and membrane penetration.
8-Methyl-3-(2-methylphenyl)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-2-(trifluoromethyl)-4H-chromen-4-one - Methyl (C8)
- 2-Methylphenyl (C3)
- Pyrazole-methoxy (C7)
Kinase inhibition (IC50: 0.5–2.0 nM) Methyl groups improve metabolic stability; trifluoromethyl enhances selectivity.
7-((1-(4-Fluorobenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one - Triazole-fluorobenzyl-methoxy (C7) Cytotoxic (IC50: 11–14 µM vs. SW480/QGY-7701) Fluorobenzyl group increases DNA intercalation efficacy.

Pharmacokinetic and Docking Insights

  • Molecular Docking: Pyrazole and fluorophenoxy groups in the target compound show strong interactions with ATP-binding pockets of kinases (e.g., CDK2, VEGFR2) in docking studies .
  • ADME Properties: Fluorine and pyrazole moieties improve logP (lipophilicity) and reduce clearance rates compared to non-fluorinated derivatives .

Biological Activity

3-(2-fluorophenoxy)-7-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-4H-chromen-4-one is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromen-4-one derivatives and is characterized by:

  • Fluorophenoxy group : Enhances lipophilicity and may influence biological interactions.
  • Pyrazolylmethoxy group : Associated with various biological activities, including anti-inflammatory and anticancer properties.
  • Chromenone core : Known for its diverse pharmacological effects.

The mechanism of action of this compound involves its interaction with specific molecular targets, potentially modulating enzyme or receptor activity. Detailed studies are needed to elucidate the exact pathways affected by this compound.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

  • Preliminary studies suggest that it may inhibit cancer cell proliferation. The presence of the pyrazolyl group is often linked to anticancer properties, as seen in related compounds that target various cancer cell lines.

2. Anti-inflammatory Effects

  • The compound has shown potential in modulating inflammatory pathways. For instance, related pyrazole derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a similar profile for this compound.

3. Interaction with PPARγ

  • Some studies indicate that compounds with similar structures interact with peroxisome proliferator-activated receptors (PPARs), which play a crucial role in metabolism and inflammation. This interaction could position the compound as a candidate for metabolic disorders.

Case Studies and Experimental Data

StudyFindingsReference
Synthesis and EvaluationThe compound was synthesized and evaluated for biological activity against various cancer cell lines, showing promising results in inhibiting cell growth.
Anti-inflammatory ActivityIn vitro studies indicated significant inhibition of TNF-α and IL-6 production in macrophages treated with the compound.
PPARγ ModulationThe compound demonstrated potential as a PPARγ agonist, suggesting implications for diabetes treatment.

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Chromenone Core : Cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of the Fluorophenoxy Group : Nucleophilic substitution reactions involving a fluorinated phenol.
  • Attachment of the Pyrazolylmethoxy Group : Reaction of a pyrazole derivative with a methoxy-substituted intermediate.

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